molecular formula C6H13NO B6235529 methyl[2-(oxetan-2-yl)ethyl]amine CAS No. 2613385-59-2

methyl[2-(oxetan-2-yl)ethyl]amine

Cat. No.: B6235529
CAS No.: 2613385-59-2
M. Wt: 115.2
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Description

Methyl[2-(oxetan-2-yl)ethyl]amine (IUPAC name: N-methyl-2-(oxetan-2-yl)ethanamine) is a secondary amine featuring an oxetane ring, a four-membered oxygen-containing heterocycle. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.18 g/mol (based on structural analogs in ). The compound combines an amine group with an oxetane moiety, a structural motif known for its high ring strain and unique physicochemical properties, which enhance reactivity and metabolic stability in pharmaceutical applications.

Properties

CAS No.

2613385-59-2

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(oxetan-2-yl)ethyl]amine typically involves the preparation of oxetane derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the formation of C–N bonds. The starting material, methyl 2-(oxetan-3-ylidene)acetate, is obtained through a series of reactions, including the Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(oxetan-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include functionalized oxetane derivatives, which can be further utilized in various applications .

Scientific Research Applications

Methyl[2-(oxetan-2-yl)ethyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of methyl[2-(oxetan-2-yl)ethyl]amine involves its interaction with molecular targets through its amine group and oxetane ring. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl[2-(oxetan-2-yl)ethyl]amine with structurally related amines, focusing on molecular features, ring systems, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System/Substituents Key Features/Applications Source
This compound C₆H₁₃NO 115.18 Oxetane (4-membered ring) + ethylamine High ring strain; potential drug intermediate Deduced
2-[(2S)-Oxetan-2-yl]ethan-1-amine C₅H₁₁NO 101.15 Oxetane + primary amine Chiral building block for pharmaceuticals
Methyl[2-(oxan-4-yl)ethyl]amine C₈H₁₇NO 143.23 Oxane (6-membered ring) + ethylamine Lower ring strain; solvent compatibility
2-(4-Methylphenyl)ethylamine C₁₄H₂₁NO 219.32 Oxolane (5-membered) + aromatic substituent Industrial research applications
N-(2-Methoxyethyl)methylamine C₄H₁₁NO 89.14 Linear ether-amine Solvent/surfactant precursor
(5-Chlorothiophen-2-ylmethyl)-methyl-amine C₆H₈ClNS 161.65 Thiophene + methylamine Specialty chemical for R&D

Key Structural and Functional Comparisons

Ring Strain and Reactivity: The oxetane ring in this compound introduces significant ring strain (bond angles ~90°), enhancing its reactivity compared to larger rings like oxane (6-membered, bond angles ~109°) or oxolane (5-membered) . This strain may improve metabolic stability in drug candidates, as oxetanes resist enzymatic degradation better than linear ethers . In contrast, N-(2-Methoxyethyl)methylamine (linear ether-amine) lacks ring strain, resulting in lower reactivity and higher flexibility, making it suitable for non-polar solvent applications .

Halogenated analogs like (5-Chlorothiophen-2-ylmethyl)-methyl-amine exhibit altered electronic properties due to the electron-withdrawing chlorine atom, which may influence nucleophilicity and solubility .

Chirality and Stereochemistry :

  • 2-[(2S)-oxetan-2-yl]ethan-1-amine (CAS 1438983-99-3) highlights the importance of stereochemistry in drug design, as chiral oxetanes are increasingly used to optimize pharmacokinetic profiles .

Thermodynamic Stability :

  • Oxetane derivatives generally exhibit higher thermal stability than smaller strained rings (e.g., aziridines) but lower than oxolanes or oxanes. This balance makes them suitable for reactions requiring moderate conditions .

Research and Application Insights

  • Pharmaceutical Relevance : Oxetane-containing amines are prioritized in medicinal chemistry due to their ability to improve drug solubility, bioavailability, and target engagement. For example, oxetane rings are incorporated into GLP-1 receptor activators (see ) and kinase inhibitors .
  • Industrial Use : Linear analogs like N-(2-Methoxyethyl)methylamine are employed in polymer synthesis and surfactants, whereas halogenated derivatives serve as intermediates in agrochemicals .

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